Ala-Ala-Gln

Description

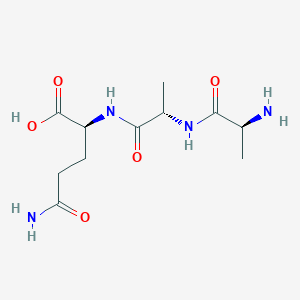

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUANFPRKJKJSRR-ACZMJKKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of the Tripeptide Ala-Ala-Gln

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). This document is intended for researchers and professionals in the fields of peptide chemistry, drug development, and cellular biology, offering detailed experimental protocols, data presentation, and visualizations to support further investigation and application of this peptide.

Chemical Structure and Properties of this compound

The tripeptide this compound is a sequence of three amino acids: Alanine, Alanine, and Glutamine, linked by peptide bonds. The structure consists of an N-terminal Alanine residue, a central Alanine residue, and a C-terminal Glutamine residue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₄O₅ | MedchemExpress[1] |

| Molecular Weight | 288.30 g/mol | MedchemExpress[1] |

| CAS Number | 290312-62-8 | MedchemExpress[1] |

| Appearance | White to off-white powder | Representative |

| Solubility | Soluble in water | Representative |

| Purity (Typical) | >98% (HPLC) | Representative |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the SPPS of this compound is depicted below.

References

An In-Depth Technical Guide on the Biological Role of Alanine-Glutamine Peptides in vitro

Core Biological Functions of L-alanyl-L-glutamine in vitro

L-alanyl-L-glutamine is a dipeptide frequently utilized in cell culture media as a stable substitute for free L-glutamine.[1] Free glutamine is prone to degradation in aqueous solutions, producing ammonia which can be toxic to cells.[1] Ala-Gln, being more stable, provides a consistent and reliable source of glutamine for cellular metabolism and function.[2] In vitro studies have demonstrated that Ala-Gln exerts effects comparable to free glutamine on various cell types.

1.1 Immunomodulatory Effects

In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that Ala-Gln can significantly influence immune cell function.

-

T-Lymphocyte Proliferation: The addition of Ala-Gln to cultures of T-lymphocytes stimulated with mitogens and alloantigens leads to a dose-dependent increase in proliferation.[3][4] This effect is comparable to that of free glutamine, with maximal stimulation observed at a concentration of 2 mmol/L.[3][4]

-

Cytokine Production: The immunostimulatory effects of Ala-Gln are associated with enhanced production of cytokines, such as those released by T-helper cells.[3][4]

-

Natural Killer (NK) and Cytotoxic T-Cell Activity: In contrast to its effect on T-lymphocyte proliferation, Ala-Gln does not appear to influence the activity of natural killer cells and cytotoxic T-cells at concentrations of 0.2 and 2 mmol/L.[3][4] However, at a higher concentration of 20 mmol/L, a suppressive effect has been observed.[3][4]

1.2 Effects on Intestinal Epithelial Cells

Ala-Gln has been shown to play a crucial role in maintaining intestinal epithelial cell homeostasis in vitro.

-

Cell Proliferation and Apoptosis: In studies using intestinal porcine epithelial cells (IPEC-J2) and mouse small intestinal epithelial cells, Ala-Gln promoted cell proliferation and reduced apoptosis.[5][6] It has been shown to increase the percentage of cells in the S phase of the cell cycle.[5]

-

Cell Migration and Barrier Function: Ala-Gln supplementation has been found to improve cell migration in IEC-6 cells, which is critical for wound healing and maintaining the integrity of the intestinal barrier.[7]

-

Protection against Cellular Stress: Ala-Gln has demonstrated a protective effect against oxidant- or endotoxin-induced death of neonatal enterocytes.[8]

1.3 Role in Embryonic Development

The use of Ala-Gln in in vitro maturation (IVM) and culture (IVC) media for porcine oocytes and embryos has shown beneficial effects.

-

Embryo Cleavage and Blastocyst Formation: Replacement of glutamine with Ala-Gln in IVM medium significantly increased the number of early cleaved embryos and improved blastocyst formation rates.[1]

-

Blastocyst Cell Number: When used in IVC, Ala-Gln led to a significant increase in the total cell number in blastocysts.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on L-alanyl-L-glutamine.

Table 1: Effects of Ala-Gln on T-Lymphocyte Proliferation

| Cell Type | Stimulant | Ala-Gln Concentration | Effect on Proliferation | Reference |

| Human T-Lymphocytes | Mitogens and Alloantigens | 2 mmol/L | Maximal increase | [3][4] |

Table 2: Effects of Ala-Gln on Natural Killer and Cytotoxic T-Cell Activity

| Cell Type | Ala-Gln Concentration | Effect on Activity | Reference |

| Human NK and Cytotoxic T-Cells | 0.2 and 2 mmol/L | No influence | [3][4] |

| Human NK and Cytotoxic T-Cells | 20 mmol/L | Suppression | [3][4] |

Table 3: Effects of Ala-Gln on Intestinal Epithelial Cells

| Cell Line | Condition | Ala-Gln Concentration | Observed Effect | Reference |

| IPEC-J2 | Standard Culture | 2.5 mM | Increased percentage of EdU-positive cells | [5] |

| IEC-6 | Post-5-FU treatment | 10 mM | 23.2% increase in cell proliferation at 24h | [7] |

| IEC-6 | Post-5-FU treatment | 10 mM | 38.6% increase in cell proliferation at 48h | [7] |

| IEC-6 | Post-5-FU treatment | 10 mM | 83.1% improvement in cell migration at 24h | [7] |

| IPEC-1 | H₂O₂ or LPS-induced stress | 0.5, 2, and 5 mM | Dose-dependent reduction in cell death | [8] |

Table 4: Effects of Ala-Gln on Porcine Oocyte and Embryo Development

| Stage | Medium | Outcome | Reference |

| IVM | Ala-Gln supplemented | Increased early cleaved embryos and blastocyst formation | [1] |

| IVC | Ala-Gln supplemented | Increased total cell numbers in blastocysts | [1] |

Experimental Protocols

3.1 T-Lymphocyte Proliferation Assay

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum, antibiotics, and the desired concentrations of Ala-Gln or L-glutamine (e.g., 0, 0.2, 2, 20 mmol/L).

-

Stimulation: Stimulate T-lymphocyte proliferation by adding mitogens (e.g., phytohemagglutinin) or using a mixed lymphocyte culture with allogeneic stimulator cells.

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell proliferation by measuring the incorporation of ³H-thymidine or using a colorimetric assay such as the WST-1 assay.

3.2 Intestinal Epithelial Cell Proliferation Assay (EdU Incorporation)

-

Cell Seeding: Seed intestinal porcine epithelial cells (IPEC-J2) in 96-well plates at a suitable density.

-

Treatment: Culture the cells in DMEM-F12 medium containing 2.5 mM of either L-glutamine or Ala-Gln for 48 hours.

-

EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Detection: Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU.

-

Analysis: Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry.

Signaling Pathways and Visualizations

4.1 mTOR Signaling Pathway

Ala-Gln has been shown to stimulate the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[5][9]

Figure 1. Simplified mTOR signaling pathway activated by Ala-Gln.

4.2 Experimental Workflow for Cell Proliferation Assay

The following diagram illustrates a typical workflow for assessing the effect of Ala-Gln on cell proliferation.

Figure 2. General experimental workflow for cell proliferation studies.

References

- 1. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of L-alanyl-L-glutamine in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]

- 6. Alanyl-glutamine promotes intestinal epithelial cell homeostasis in vitro and in a murine model of weanling undernutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-Glutamine or L-alanyl-L-glutamine prevents oxidant- or endotoxin-induced death of neonatal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of the Ala-Ala-Gln Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical metabolic pathway of the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). While not a classically defined named pathway, its metabolism can be inferred from the well-established processes of peptide transport, hydrolysis, and the individual metabolic fates of its constituent amino acids, L-Alanine and L-Glutamine. This document outlines the probable enzymatic and transport mechanisms involved, summarizes relevant quantitative data for homologous substrates, provides detailed experimental protocols for its investigation, and presents visual workflows and signaling diagrams to guide research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism of short-chain peptides and their potential physiological and pharmacological effects.

Introduction

Short-chain peptides, consisting of two to three amino acids, are not only intermediates in protein digestion and turnover but also act as signaling molecules and important nutritional sources.[1][2] The tripeptide L-Alanyl-L-Alanyl-L-Glutamine (this compound) is a subject of interest due to the biological significance of its constituent amino acids. L-Alanine is a key player in the glucose-alanine cycle and energy metabolism, while L-Glutamine is the most abundant amino acid in the body, crucial for a myriad of processes including nucleotide synthesis, immune function, and nitrogen transport.[3][4] The dipeptide L-Alanyl-L-Glutamine is already used in clinical nutrition as a more stable and soluble source of glutamine.[5][6] Understanding the metabolic fate of this compound is therefore relevant for nutrition science, drug delivery, and the study of metabolic diseases.

This guide will deconstruct the probable metabolic pathway of this compound into three key stages: cellular uptake, enzymatic hydrolysis, and the subsequent metabolism of L-Alanine and L-Glutamine.

The this compound Metabolic Pathway

The metabolic pathway of this compound is a composite of several well-characterized biochemical processes. The following sections detail the probable steps from extracellular transport to the intracellular fate of its constituent amino acids.

Cellular Uptake via Peptide Transporters

The initial step in the metabolism of extracellular this compound is its transport across the cell membrane. This is primarily mediated by proton-coupled peptide transporters of the Solute Carrier 15 (SLC15) family, namely PepT1 and PepT2.[7][8]

-

PepT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the apical membrane of intestinal epithelial cells, where it plays a major role in the absorption of dietary di- and tripeptides.[7][8]

-

PepT2 (SLC15A2): A high-affinity, low-capacity transporter primarily expressed in the kidneys for peptide reabsorption, and also found in other tissues including the lungs and brain.[8]

These transporters co-transport protons with di- and tripeptides, utilizing the electrochemical proton gradient across the membrane.[9]

Intracellular Hydrolysis

Once inside the cell, this compound is hydrolyzed into its constituent amino acids by intracellular peptidases. The primary candidate for this action is Dipeptidyl Peptidase IV (DPP-IV) , also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides.[10][11] Given the Ala-Ala sequence at the N-terminus of this compound, it is a probable substrate for DPP-IV. Other cytosolic peptidases may also be involved in its complete hydrolysis to two L-Alanine molecules and one L-Glutamine molecule. The hydrolysis of dipeptides like L-Alanyl-L-Alanine can occur at the cell surface or within the cytoplasm.[12]

Metabolism of L-Alanine and L-Glutamine

Following hydrolysis, the released L-Alanine and L-Glutamine enter their respective metabolic pathways:

-

L-Alanine Metabolism: L-Alanine can be converted to pyruvate through the action of alanine aminotransferase (ALT). Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver. L-Alanine is also a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

-

L-Glutamine Metabolism (Glutaminolysis): L-Glutamine is a crucial anaplerotic substrate for the citric acid cycle. It is first converted to glutamate by glutaminase (GLS), and then to α-ketoglutarate by glutamate dehydrogenase (GDH) or an aminotransferase. α-ketoglutarate replenishes the citric acid cycle, supporting energy production and biosynthesis. Glutamine also serves as a nitrogen donor for the synthesis of nucleotides and other amino acids.

dot

Caption: Proposed metabolic pathway of this compound.

Associated Signaling Pathways

The constituent amino acids of this compound are known to modulate key cellular signaling pathways. The influx and metabolism of this tripeptide could therefore have significant downstream signaling effects.

-

Glutamine and mTOR Signaling: Glutamine transport into the cell, partly via the transporter SLC1A5, can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[13][14] This activation can be independent of growth factors in some cancer cells.[13] The dipeptide Ala-Gln has been shown to activate mTOR signaling.[3]

-

Alanine and AMPK Signaling: L-Alanine can activate AMP-activated protein kinase (AMPK), a key energy sensor that regulates cellular metabolism.[15][16] This activation is thought to be mediated by changes in the AMP/ATP ratio and ammonia generation during alanine metabolism.[16][17]

-

Peptide Transporter Signaling: The transport of peptides by PepT1 can itself initiate signaling events. For example, the uptake of bacterial di- and tripeptides via PepT1 in intestinal epithelial cells can trigger inflammatory signaling pathways.[17]

dot

Caption: Signaling pathways associated with this compound metabolism.

Quantitative Data

Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Analogous Substrates

| Substrate | Km (mM) | Vmax (nmol/min) | Source |

| Gly-Pro-p-nitroanilide | - | - | [10] |

| Gly-Pro-2-naphthylamide | 0.66 | - | [10] |

| Ala-Ala-2-naphthylamide | 1.0 | - | [10] |

| Gly-Pro-AMC | 0.004578 | 90.84 | [18] |

Note: AMC = 7-amido-4-methylcoumarin, a fluorogenic substrate.

Table 2: Properties of Related Dipeptides

| Dipeptide | Property | Value | Source |

| Ala-Gln | Solubility in water | 586 g/L | [19] |

| Gln | Solubility in water | 35 g/L | [19] |

Experimental Protocols

Investigating the metabolic pathway of this compound requires a combination of techniques to quantify its transport, hydrolysis, and the fate of its constituent amino acids.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices.

Objective: To quantify the concentration of this compound in plasma or cell culture media.

Materials:

-

LC-MS/MS system (e.g., Triple Quadrupole)

-

C18 reverse-phase HPLC column

-

This compound standard

-

Stable isotope-labeled this compound internal standard

-

Plasma or cell culture media samples

-

Protein precipitation solution (e.g., acetonitrile with 1% formic acid)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

Protocol:

-

Sample Preparation:

-

Thaw plasma or collect cell culture media samples.

-

To 100 µL of sample, add 300 µL of ice-cold protein precipitation solution containing the internal standard.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

(Optional) Perform SPE for further cleanup according to the manufacturer's protocol.

-

Evaporate the solvent and reconstitute the sample in mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the peptide using a gradient of mobile phase B.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM).

-

Develop a standard curve using known concentrations of the this compound standard to quantify the peptide in the samples.

-

dot

Caption: Workflow for LC-MS/MS quantification of this compound.

Cellular Uptake Assay in Caco-2 Cells

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serve as an excellent in vitro model for intestinal absorption.

Objective: To measure the uptake of this compound into Caco-2 cells.

Materials:

-

Caco-2 cells

-

24-well cell culture plates with permeable supports (e.g., Transwell®)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system for quantification

-

Cell lysis buffer (e.g., RIPA buffer)

Protocol:

-

Cell Culture:

-

Seed Caco-2 cells onto the permeable supports in 24-well plates at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

-

-

Uptake Experiment:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add HBSS containing a known concentration of this compound to the apical side of the monolayer.

-

Add fresh HBSS to the basolateral side.

-

Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).

-

At each time point, collect samples from the basolateral side to measure transepithelial transport.

-

At the end of the incubation, aspirate the apical solution and wash the monolayers three times with ice-cold HBSS to stop the uptake.

-

-

Quantification:

-

Lyse the cells in the monolayer with cell lysis buffer.

-

Quantify the amount of this compound in the cell lysate and the basolateral samples using the LC-MS/MS protocol described above.

-

Determine the rate of uptake and transport.

-

dot

Caption: Workflow for a Caco-2 cell uptake assay.

Conclusion

The metabolic investigation of the tripeptide this compound, while not a named pathway, is approachable through the systematic study of its transport, hydrolysis, and the subsequent metabolic fates of L-Alanine and L-Glutamine. This guide provides a foundational framework for researchers to design and execute experiments to elucidate the physiological and pharmacological significance of this and similar short-chain peptides. The provided protocols and diagrams serve as a starting point for in-depth investigation, and the summarized quantitative data for analogous compounds offer a basis for initial experimental design and hypothesis generation. Further research is warranted to determine the specific kinetic parameters for this compound and to fully uncover its potential roles in cellular signaling and metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptidyl Peptidase IV [sigmaaldrich.com]

- 11. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site of intestinal dipeptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A Variant of SLC1A5 Is a Mitochondrial Glutamine Transporter for Metabolic Reprogramming in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dipeptide - Wikipedia [en.wikipedia.org]

The Elusive Endogenous Tripeptide: A Technical Review of Ala-Ala-Gln

An extensive review of current scientific literature reveals a notable absence of information regarding the discovery and function of the endogenous tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln). While synthetic peptides and their potential applications are a broad area of research, there is no readily available evidence to suggest that this compound is a naturally occurring molecule with a defined biological role in any organism. Searches for its discovery, endogenous function, associated signaling pathways, and quantitative data have not yielded any specific results.

This guide, therefore, pivots to address a closely related and extensively studied dipeptide, L-Alanyl-L-Glutamine (Ala-Gln) , which is of significant interest to researchers, scientists, and drug development professionals. It is crucial to distinguish that the following information pertains to the dipeptide Ala-Gln and not the tripeptide this compound.

L-Alanyl-L-Glutamine (Ala-Gln): A Stable Glutamine Source in Research and Therapeutics

L-Alanyl-L-Glutamine, often marketed as GlutaMAX, is a dipeptide composed of L-alanine and L-glutamine.[1][2] Its primary and most well-documented function is as a highly stable and soluble source of L-glutamine in cell culture media.[1][2] L-glutamine is an essential amino acid for the growth and proliferation of many mammalian cells in vitro, but it is unstable in liquid media, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. The dipeptide form, Ala-Gln, circumvents this instability.[2]

Quantitative Data on Ala-Gln in Cell Culture

The utility of Ala-Gln as a glutamine source is well-established. While specific quantitative data on its effects can be highly dependent on the cell line and experimental conditions, the following table summarizes the general advantages of its use.

| Parameter | L-Glutamine | L-Alanyl-L-Glutamine (Ala-Gln) | Reference |

| Stability in Liquid Media | Low (degrades over time) | High (stable in solution) | [2] |

| Ammonia Generation | Significant | Reduced | [2] |

| Cell Growth and Viability | Can be limited by degradation | Supports robust and consistent growth | [1] |

| Biopharmaceutical Production | Variable yields due to instability | Improved and more consistent yields | [1] |

Experimental Protocols for the Use and Analysis of Ala-Gln

Protocol 1: Supplementation of Cell Culture Media with Ala-Gln

This protocol outlines the standard procedure for replacing L-glutamine with Ala-Gln in mammalian cell culture.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640) lacking L-glutamine.

-

Sterile L-Alanyl-L-Glutamine solution (typically 200 mM).

-

Mammalian cell line of interest.

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Procedure:

-

Thaw the sterile L-Alanyl-L-Glutamine solution at room temperature or in a 37°C water bath.

-

Aseptically add the Ala-Gln solution to the basal medium to achieve the desired final concentration. The final concentration is typically equivalent to the standard L-glutamine concentration used for the specific cell line (e.g., 2 mM).

-

Mix the supplemented medium thoroughly by gentle inversion.

-

The complete medium is now ready for use in cell culture.

-

Culture cells according to standard protocols for the specific cell line.

Protocol 2: Quantification of Ala-Gln in Cell Culture Broth

This protocol provides a general workflow for measuring the concentration of Ala-Gln in conditioned media, which is crucial for optimizing cell culture processes.

Methodology: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common and reliable method for quantifying amino acids and dipeptides in complex biological samples.[1]

Workflow:

Figure 1. A generalized workflow for the quantification of L-Alanyl-L-Glutamine in cell culture broth using HPLC with fluorescence detection.

Signaling Pathways Influenced by Glutamine Metabolism

While there are no known signaling pathways directly activated by the Ala-Gln dipeptide itself, its role as a glutamine source means it indirectly influences numerous pathways critical for cell growth, proliferation, and survival. Glutamine is a key metabolite involved in various cellular processes.

One of the central signaling pathways regulated by nutrient availability, including amino acids like glutamine, is the mTOR (mammalian target of rapamycin) pathway .

Figure 2. A simplified diagram illustrating the indirect influence of L-Alanyl-L-Glutamine on the mTORC1 signaling pathway through its role as a source of intracellular L-glutamine.

Conclusion

References

Technical Guide: L-Alanyl-L-alanyl-L-glutamine (Ala-Ala-Gln) - CAS Number 290312-62-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-alanyl-L-glutamine (Ala-Ala-Gln), identified by CAS number 290312-62-8, is a tripeptide composed of two alanine residues and one glutamine residue.[1][2] Its molecular formula is C11H20N4O5, with a molecular weight of 288.30 g/mol .[1][3] While research on the dipeptide L-alanyl-L-glutamine (Ala-Gln) is extensive due to its use as a stable source of glutamine in parenteral nutrition and cell culture media, this compound has been primarily identified as a peptide impurity in parenteral infusion solutions containing Ala-Gln.[4][5] The presence of such impurities necessitates robust analytical methods for their detection and quantification to ensure the safety and efficacy of pharmaceutical formulations. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its synthesis, analytical characterization, and the limited available data on its presence in pharmaceutical products.

Physicochemical Properties

A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 290312-62-8 | [1] |

| Molecular Formula | C11H20N4O5 | [1] |

| Molecular Weight | 288.30 g/mol | [1] |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | [1] |

| Boiling Point (Predicted) | 747.1 ± 60.0 °C | [2] |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [2] |

| Solubility | Slightly soluble in water and aqueous acid | [2] |

| Storage Temperature | -15°C to -20°C | [2][6] |

Synthesis and Formation

For research purposes, such as obtaining a pure standard for analytical method development, this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methodologies.

General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol provides a general methodology for the synthesis of this compound. Optimization of coupling times, reagents, and cleavage conditions may be necessary.

1. Resin Preparation:

- Start with a pre-loaded Fmoc-Gln(Trt)-Wang resin. The trityl (Trt) group protects the side chain of glutamine.

- Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of glutamine.

- Wash the resin thoroughly with DMF to remove excess piperidine.

3. Coupling of the Second Amino Acid (Alanine):

- Activate Fmoc-Ala-OH using a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and an activator base like N,N-diisopropylethylamine (DIPEA) in DMF.

- Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.

- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

- Wash the resin with DMF.

4. Coupling of the Third Amino Acid (Alanine):

- Repeat the Fmoc deprotection step as described in 3.2.

- Repeat the coupling step with Fmoc-Ala-OH as described in 3.3.

5. Final Deprotection:

- Remove the N-terminal Fmoc group from the final alanine residue.

6. Cleavage and Side-Chain Deprotection:

- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting group from glutamine.

- Precipitate the crude peptide in cold diethyl ether.

7. Purification:

- Purify the crude this compound peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

8. Characterization:

- Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Resin [label="Fmoc-Gln(Trt)-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"];

Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Coupling1 [label="Couple Fmoc-Ala-OH\n(HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Deprotection2 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Coupling2 [label="Couple Fmoc-Ala-OH\n(HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Final_Deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cleavage [label="Cleavage from Resin\n(TFA Cocktail)", fillcolor="#FBBC05", fontcolor="#202124"];

Purification [label="Purification\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Characterization [label="Characterization\n(HPLC, MS, NMR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Resin -> Deprotection1;

Deprotection1 -> Coupling1;

Coupling1 -> Deprotection2;

Deprotection2 -> Coupling2;

Coupling2 -> Final_Deprotection;

Final_Deprotection -> Cleavage;

Cleavage -> Purification;

Purification -> Characterization;

}

Figure 1: General workflow for the solid-phase peptide synthesis of this compound.

Analytical Characterization

The primary context for the analysis of this compound is its detection as an impurity in parenteral nutrition solutions. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for this purpose.[4]

Experimental Protocol: Quantitative Analysis of this compound in Parenteral Solutions by LC-ESI-MS/MS

This protocol is adapted from the methodology described for impurity profiling of parenteral infusion solutions.[4]

1. Sample Preparation:

- Subject the parenteral nutrition solution containing L-alanyl-L-glutamine to stress conditions (e.g., storage at 40°C for 6 months) to induce the formation of impurities.

- Dilute the sample with an appropriate solvent (e.g., mobile phase) to a suitable concentration for LC-MS/MS analysis.

- Prepare calibration standards by spiking a blank matrix with known concentrations of a synthesized this compound reference standard.

2. Liquid Chromatography (LC) Conditions:

- Column: Gemini C18 stationary phase (or equivalent reverse-phase column).

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

- Flow Rate: Optimized for the specific column dimensions.

- Column Temperature: Maintained at a constant temperature (e.g., 25°C).

- Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry (MS) Conditions:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- Precursor Ion (Q1): m/z corresponding to the protonated molecule of this compound ([M+H]⁺).

- Product Ions (Q3): Select specific fragment ions of this compound for quantification and qualification.

- Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the selected MRM transitions.

4. Data Analysis:

- Integrate the peak areas of the MRM transitions for this compound in both the samples and the calibration standards.

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Sample [label="Parenteral Solution Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

Stress [label="Stress Conditions\n(e.g., 40°C, 6 months)", fillcolor="#FBBC05", fontcolor="#202124"];

Dilution [label="Sample Dilution", fillcolor="#F1F3F4", fontcolor="#202124"];

LC_Separation [label="LC Separation\n(Reverse-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ESI [label="Electrospray Ionization\n(Positive Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

MS_Analysis [label="MS/MS Analysis\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data_Processing [label="Data Processing and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Result [label="Concentration of this compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Sample -> Stress;

Stress -> Dilution;

Dilution -> LC_Separation;

LC_Separation -> ESI;

ESI -> MS_Analysis;

MS_Analysis -> Data_Processing;

Data_Processing -> Result;

}

Figure 2: Workflow for the analytical characterization of this compound as an impurity.

Quantitative Data

The presence of this compound has been quantified in stressed parenteral nutrition solutions.

Table 2: Reported Concentration of this compound as an Impurity

| Sample Type | Stress Condition | Concentration (µg/mL) | Analytical Method | Source |

| Parenteral Infusion Solution containing Ala-Gln | 40°C for 6 months | 18 | LC-ESI-MS/MS | [4] |

Biological Activity and Signaling Pathways

Currently, there is no specific research available in the public domain detailing the biological activity or the signaling pathways directly influenced by the tripeptide this compound. The biological effects of its constituent amino acids, alanine and glutamine, are well-documented. Glutamine is a crucial nutrient for rapidly dividing cells, including immune cells and enterocytes, and plays a role in nitrogen transport and maintaining gut barrier function. Alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

Given that this compound is present as an impurity in parenteral nutrition solutions, its potential biological effects would be in the context of intravenous administration. It is plausible that peptidases in the blood or on the surface of cells could hydrolyze this compound into its constituent amino acids, which would then enter their respective metabolic pathways. However, without direct studies, any discussion on its specific biological role or interaction with signaling pathways remains speculative.

Conclusion and Future Perspectives

The tripeptide L-Alanyl-L-alanyl-L-glutamine (CAS 290312-62-8) is primarily documented as an impurity in parenteral nutrition solutions containing L-alanyl-L-glutamine. While robust analytical methods for its detection and quantification exist, there is a significant gap in the understanding of its specific biological properties. Future research should focus on:

-

Dedicated Synthesis and Purification: Development of optimized and scalable synthesis and purification protocols for this compound to facilitate further research.

-

Biological Activity Screening: In vitro and in vivo studies to determine if this compound possesses any unique biological activities or if it is simply a source of its constituent amino acids upon hydrolysis.

-

Metabolic Fate: Investigation into the metabolic pathway of this compound following administration to understand its rate of hydrolysis and bioavailability.

-

Toxicological Assessment: Evaluation of the potential toxicity of this compound, especially in the context of its presence as an impurity in pharmaceutical products.

A deeper understanding of this compound will be beneficial for the pharmaceutical industry in setting appropriate safety limits for this impurity and could potentially uncover novel biological functions for this tripeptide.

References

- 1. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103265616B - N(2)-L-alanyl-L-glutamine synthesis method - Google Patents [patents.google.com]

- 4. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipeptide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Theoretical Modeling of the Ala-Ala-Gln Tripeptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the structural elucidation of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln). The accurate determination of the three-dimensional structure of peptides is paramount for understanding their biological function and for the rational design of novel therapeutics. This document outlines the core computational and experimental protocols, presents relevant quantitative data in a structured format, and visualizes key workflows and concepts.

Theoretical Modeling Approaches

The conformational landscape of a tripeptide like this compound is vast. Theoretical modeling aims to identify the most energetically favorable and biologically relevant structures. The primary in silico methods employed are Molecular Mechanics (MM), Molecular Dynamics (MD) simulations, and Quantum Mechanics (QM) calculations.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational flexibility by solving Newton's equations of motion for the atoms in the system.[1][2] This approach is well-suited for exploring the potential energy surface and identifying stable conformational states.

Methodology for a Typical MD Simulation of this compound:

-

System Preparation:

-

An initial 3D structure of this compound is built using molecular modeling software (e.g., PyMOL, Avogadro). An extended conformation is often used as a starting point to avoid initial bias.

-

The peptide is placed in a periodic box of a chosen water model (e.g., TIP3P).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

The energy of the system is minimized to remove steric clashes and unfavorable geometries. This is typically performed using algorithms like steepest descent followed by conjugate gradient.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The system is then equilibrated at constant pressure (NPT ensemble) to ensure the correct density. Positional restraints on the peptide backbone may be gradually released during this phase.

-

-

Production Run:

-

The production MD simulation is run for a duration sufficient to sample the conformational space adequately (typically nanoseconds to microseconds).

-

Coordinates are saved at regular intervals for subsequent analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

-

Ramachandran Plots: To analyze the distribution of backbone dihedral angles (phi, psi) for each residue.

-

Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that contribute to the peptide's structure.

-

Clustering Analysis: To group similar conformations and identify the most populated structural families.

-

Quantum Mechanics (QM) Calculations

QM methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of different conformations compared to MM methods.[3][4] However, due to their computational cost, they are typically used for smaller systems or for refining the energies of conformations obtained from MD simulations.[5]

Methodology for QM Calculations on this compound:

-

Conformer Selection: A set of low-energy conformers is selected from the results of an MD simulation or a systematic conformational search.

-

Geometry Optimization: The geometry of each conformer is optimized at a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory and with a larger basis set to obtain more accurate relative energies of the conformers.

-

Vibrational Frequency Analysis: This is performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties.

Experimental Validation Techniques

Theoretical models must be validated by experimental data. For peptides, the primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their native environment.[6][7]

Key NMR Experiments and Protocol Outline for this compound:

-

Sample Preparation: The this compound peptide is dissolved in a suitable solvent (e.g., H2O/D2O mixture or a buffer like phosphate-buffered saline) at a concentration typically between 0.5 mM and 5 mM.[8]

-

1D and 2D NMR Data Acquisition:

-

1D ¹H NMR: Provides initial information about the sample's purity and conformational homogeneity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues (Alanine and Glutamine).[9]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the tertiary structure.[9]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in resonance assignment.

-

-

Structure Calculation:

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

-

Constraint Generation: NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are generated.

-

Structure Calculation and Refinement: A family of structures consistent with the experimental restraints is generated using software like CYANA or XPLOR-NIH.

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution static picture of the peptide's structure in the solid state.[10][11]

General Protocol for Peptide Crystallography:

-

Crystallization: The purified this compound peptide is crystallized by slowly increasing its concentration in a solution containing a precipitant. The hanging drop or sitting drop vapor diffusion methods are commonly used.[12]

-

X-ray Diffraction Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

-

Structure Determination:

-

Phase Problem: The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods like direct methods or molecular replacement (if a homologous structure is available).

-

Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to best fit the experimental data.

-

-

Validation: The quality of the final structure is assessed using metrics like R-factor and by analyzing the Ramachandran plot.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13][14]

Protocol for CD Analysis of this compound:

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-1 mg/mL.[14] The buffer should be transparent in the far-UV region.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

-

Data Analysis: The raw data is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[15][16] Characteristic CD spectra include a negative band around 222 nm and 208 nm for α-helices, and a negative band around 218 nm for β-sheets.[17]

Quantitative Data

The following tables summarize key quantitative data relevant to the theoretical modeling of the this compound structure.

Table 1: Typical Backbone Dihedral Angles (Phi, Psi) for Alanine and Glutamine in Common Secondary Structures.

| Secondary Structure | Residue | Phi (φ) Range (degrees) | Psi (ψ) Range (degrees) |

| Right-handed α-helix | Ala, Gln | -80 to -50 | -60 to -30 |

| β-sheet | Ala, Gln | -150 to -90 | +90 to +150 |

| Left-handed helix | Ala, Gln | +50 to +80 | +30 to +60 |

Note: These are general ranges and can vary depending on the specific local environment within the peptide.

Table 2: Potential Energy Contribution of Intramolecular Interactions.

| Interaction Type | Typical Energy Range (kcal/mol) |

| Covalent Bonds | -50 to -110 |

| Bond Angles | -30 to -70 |

| Dihedral Angles | -1 to -10 |

| van der Waals | -0.5 to -2.0 |

| Electrostatic | -1 to -5 |

| Hydrogen Bonds | -2 to -10 |

Note: These are approximate values and depend on the specific atoms and their distances.

Visualizations

The following diagrams illustrate key workflows and concepts in the theoretical modeling of the this compound structure.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical studies of protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational dynamics of an alanine dipeptide analog: an ab initio molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]

- 17. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Cellular Interactions of the Tripeptide Ala-Ala-Gln

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the cellular interactions of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln), focusing on its metabolic fate and transport rather than a direct engagement with a specific signaling receptor. The available scientific evidence suggests that the biological effects of this compound are primarily mediated through its hydrolysis into constituent amino acids and dipeptides, followed by cellular uptake and subsequent engagement of intracellular metabolic and signaling pathways.

Executive Summary

The tripeptide this compound is not currently known to interact with a specific cellular signaling receptor in its intact form. Instead, its biological activity is understood to be a consequence of two primary processes:

-

Extracellular Hydrolysis: this compound is susceptible to enzymatic cleavage by extracellular peptidases, breaking it down into smaller peptides (Ala-Gln) and individual amino acids (Alanine, Glutamine).

-

Cellular Uptake via Peptide Transporters: The intact tripeptide and its dipeptide fragments can be transported into cells by broad-specificity peptide transporters, primarily members of the Solute Carrier 15 (SLC15) family, such as PepT1 and PepT2.

Once internalized, the constituent amino acids, particularly glutamine and alanine, enter cellular metabolic and signaling pathways, influencing processes such as immune cell proliferation and cytokine production. This guide provides a detailed overview of these mechanisms, experimental protocols to study them, and quantitative data where available.

Extracellular Hydrolysis of this compound

Small peptides like this compound are subject to hydrolysis by a variety of cell-surface and soluble peptidases. This enzymatic degradation is a critical step in their metabolism and influences their bioavailability and downstream effects.

Key Peptidases

Several classes of ectopeptidases can hydrolyze tripeptides:

-

Aminopeptidases: These enzymes cleave single amino acids from the N-terminus of peptides.[1]

-

Dipeptidyl Peptidases (e.g., DPP-4): Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of peptides.[2] Given the "Ala-Ala" sequence, this compound is a potential substrate for DPP-4, which would release an "Ala-Ala" dipeptide.

-

Tripeptidyl Peptidases: These enzymes remove tripeptides from the N-terminus of longer peptides.[1]

The rapid clearance of the related dipeptide L-alanyl-L-glutamine (Ala-Gln) from plasma is primarily due to extracellular hydrolysis by cell membrane-bound hydrolases, with plasma hydrolases playing a minor role.[3] A similar fate is expected for this compound.

Kinetics of Hydrolysis

Table 1: Representative Kinetic Parameters for Peptide Hydrolysis

| Peptide Substrate | Enzyme/System | Vmax | Km | Source(s) |

| fMet-Leu-Phe | Jejunal Homogenates | 3.3 ± 0.1 nmol/mg/min | 6.9 ± 1.2 µM | [4] |

| Ala-Gln | Plasma Hydrolases (in vitro) | - | Half-life: 46 ± 3 min | [3] |

Experimental Protocol: In Vitro Peptide Hydrolysis Assay

This protocol describes a method to assess the stability of this compound in the presence of cell membranes or tissue homogenates.

Materials:

-

This compound peptide

-

Tissue homogenate (e.g., intestinal mucosa) or isolated cell membranes

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

HPLC system with a suitable column for peptide and amino acid separation

-

Quenching solution (e.g., 10% trichloroacetic acid)

Procedure:

-

Prepare the tissue homogenate or cell membrane fraction and determine the protein concentration.

-

Pre-warm the reaction buffer to 37°C.

-

Initiate the reaction by adding a known concentration of this compound to the homogenate/membrane suspension in the reaction buffer.

-

Incubate the mixture at 37°C with gentle agitation.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by HPLC to quantify the remaining this compound and the appearance of its breakdown products (Ala-Gln, Ala, Gln).

-

Calculate the rate of hydrolysis.

Cellular Uptake via Peptide Transporters

The primary mechanism for the cellular entry of intact this compound and its dipeptide fragments is through proton-coupled oligopeptide transporters (POTs) of the SLC15 family.

Key Peptide Transporters: PepT1 and PepT2

-

PepT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the small intestine, but also in the kidney and other tissues. It is responsible for the absorption of dietary di- and tripeptides.[5][6]

-

PepT2 (SLC15A2): A high-affinity, low-capacity transporter primarily expressed in the kidneys for reabsorption of peptides from the glomerular filtrate, and also found in the brain and other tissues.[7]

Both transporters have a broad substrate specificity and can transport most of the 400 possible dipeptides and 8000 possible tripeptides.[6]

Kinetics of Peptide Transport

Specific kinetic data for the transport of this compound by PepT1 or PepT2 are not available. However, data from similar peptides can provide an estimate of the transport efficiency. The Km values for PepT1 are typically in the millimolar range, while for PepT2 they are in the micromolar range.[4][5]

Table 2: Representative Kinetic Parameters for Peptide Transporters

| Transporter | Peptide Substrate | Km | Source(s) |

| PepT1 | Glycyl-sarcosine (Gly-Sar) | 0.7 - 2.4 mM | [2] |

| PepT1 | fMet-Leu-Phe | 1.6 mM (K0.5) | [4] |

| PepT2 | Glycyl-sarcosine (Gly-Sar) | 20 - 50 µM | [7] |

Experimental Protocol: Cellular Uptake Assay for Tripeptides

This protocol describes a method to measure the uptake of a fluorescently labeled tripeptide, which can be adapted for this compound, in cells expressing peptide transporters.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)

-

Cell line expressing PepT1 or PepT2 (e.g., Caco-2 cells, or transfected HEK293 cells)

-

Uptake buffer (e.g., MES-buffered saline, pH 6.0)

-

Wash buffer (ice-cold PBS)

-

Cell lysis buffer

-

Fluorometer or fluorescence plate reader

-

Known inhibitor of PepT1/PepT2 (e.g., Gly-Sar) for competition experiments

Procedure:

-

Seed the cells in a multi-well plate and grow to confluency.

-

Wash the cells with uptake buffer.

-

Add the uptake buffer containing the fluorescently labeled this compound at various concentrations. For competition assays, co-incubate with an excess of an unlabeled competitor.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the uptake by aspirating the buffer and washing the cells rapidly three times with ice-cold wash buffer.

-

Lyse the cells with the lysis buffer.

-

Measure the fluorescence intensity of the cell lysate using a fluorometer.

-

Determine the protein concentration of the lysate to normalize the uptake.

-

Calculate the uptake rate and, if applicable, the kinetic parameters (Km and Vmax).[8][9][10]

Downstream Signaling Pathways

The biological effects of this compound are likely mediated by its constituent amino acids, Alanine and Glutamine, following hydrolysis and cellular uptake. Both amino acids play crucial roles in the metabolism and function of various cell types, particularly immune cells.

Role of Glutamine in Immune Cell Signaling

Glutamine is a critical fuel source for rapidly dividing cells like lymphocytes and is essential for their proliferation and cytokine production.[11] Glutamine metabolism is integrated with key signaling pathways:

-

mTOR Pathway: Glutamine is a key activator of the mTORC1 signaling pathway, which promotes cell growth and proliferation.

-

MAPK/ERK and JNK Pathways: Glutamine metabolism can activate the ERK and JNK signaling pathways, which in turn activate transcription factors like AP-1, leading to the expression of genes involved in cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[11][12]

-

NF-κB Pathway: Glutamine can modulate the NF-κB signaling pathway. Some studies suggest that glutamine can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[13]

Role of Alanine in Immune Cell Signaling

Alanine is also crucial for T cell activation, particularly for their exit from quiescence.[14][15][16] While not a primary catabolic substrate, extracellular alanine is required for protein synthesis during the initial stages of T cell activation.[14][15][16]

Experimental Protocols for Signaling Pathway Analysis

This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK.[17][18]

Materials:

-

Immune cells (e.g., T lymphocytes)

-

This compound or its constituent amino acids

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Culture the immune cells and starve them of serum for a few hours.

-

Stimulate the cells with this compound, alanine, or glutamine for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the anti-phospho-ERK1/2 antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

Quantify the band intensities to determine the level of ERK phosphorylation.[17][18]

This protocol assesses NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[19][20][21]

Materials:

-

Immune cells

-

This compound or its constituent amino acids

-

Nuclear and cytoplasmic extraction buffers

-

Primary antibody: anti-NF-κB p65

-

Western blot equipment or immunofluorescence microscopy setup

Procedure (Western Blot Method):

-

Stimulate the cells as described above.

-

Fractionate the cells to separate the nuclear and cytoplasmic extracts.

-

Perform a Western blot on both fractions using the anti-NF-κB p65 antibody.

-

An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.[19]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Overview of this compound cellular interaction.

References

- 1. Glutamine metabolism in lymphocytes: its biochemical, physiological and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides [mdpi.com]

- 7. collaborate.princeton.edu [collaborate.princeton.edu]

- 8. lifetein.com [lifetein.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamine Attenuates Inflammation and NF-kB Activation Via Cullin-1 Deneddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]

- 15. T cell activation depends on extracellular alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T Cell Activation Depends on Extracellular Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Bioavailability of L-Alanyl-L-Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and bioavailability of the dipeptide L-alanyl-L-glutamine (Ala-Gln). This dipeptide is a stabilized form of L-glutamine, an amino acid crucial for numerous physiological processes but limited in its therapeutic application due to its inherent instability in aqueous solutions. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways influenced by its constituent amino acids.

Data Presentation: Pharmacokinetic Parameters of L-Alanyl-L-Glutamine

The in vivo behavior of L-alanyl-L-glutamine is characterized by its rapid hydrolysis into its constituent amino acids, L-alanine and L-glutamine. This conversion is a key feature of its bioavailability, as it delivers glutamine more effectively than supplementation with the free amino acid.

Intravenous Administration

Following intravenous administration, L-alanyl-L-glutamine is rapidly cleared from the plasma. The primary mechanism of clearance is hydrolysis by peptidases, leading to an equimolar increase in plasma concentrations of alanine and glutamine[1].

| Parameter | Value (Healthy Volunteers) | Value (ICU Patients) | Reference |

| Half-life (t½) | 3.8 ± 0.5 minutes | 0.26 hours (15.6 minutes) | [1][2] |

| Plasma Clearance | 1,595 ± 124 mL/min | Not explicitly stated, but rapid | [3] |

| Volume of Distribution | Approximately extracellular space | Larger than extracellular water volume | [1][2] |

Oral Administration and Bioavailability

Oral administration of L-alanyl-L-glutamine leads to a greater increase in plasma glutamine concentration compared to the ingestion of an equivalent dose of free L-glutamine[3][4]. This enhanced bioavailability is attributed to its stability in the gastrointestinal tract and its absorption via peptide transporters[3][5]. While a precise oral bioavailability percentage has not been definitively established in the reviewed literature, the area under the plasma concentration curve (AUC) for glutamine is significantly higher after Ala-Gln ingestion.

| Administration Route | Peak Plasma Glutamine Increase (μmol/L) | Area Under the Curve (AUC) (μmol∙h∙L⁻¹) | Time to Peak Concentration (hours) | Reference |

| Oral L-alanyl-L-glutamine | 284 ± 84 | 284 ± 154 | 0.5 | [4] |

| Oral L-glutamine | 179 ± 61 | 127 ± 61 | 0.5 | [4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the in vivo stability and bioavailability of dipeptides like L-alanyl-L-glutamine.

In Vivo Stability Assessment in a Rodent Model

Objective: To determine the pharmacokinetic profile and in vivo stability of L-alanyl-L-glutamine following oral and intravenous administration in rats.

Materials:

-

L-alanyl-L-glutamine

-

Wistar rats (male, 250-300g)

-

Oral gavage needles[1]

-

Intravenous catheters

-

Blood collection tubes (with anticoagulant, e.g., EDTA)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[6]

-

Mass Spectrometer (LC-MS/MS) for quantification[7]

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[8][9]

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week with free access to food and water. Fast the animals overnight before the experiment, with water ad libitum[1].

-

Dosing:

-

Oral Administration: Prepare a solution of L-alanyl-L-glutamine in sterile water. Administer a single dose (e.g., 400 mg/kg) via oral gavage[5].

-

Intravenous Administration: Prepare a sterile solution of L-alanyl-L-glutamine in saline. Administer a single bolus dose via a tail vein catheter.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, and 480 minutes) into anticoagulant-containing tubes[10].

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis (HPLC/LC-MS/MS):

-

Sample Preparation: Precipitate plasma proteins using a suitable agent (e.g., acetonitrile). Centrifuge and collect the supernatant.

-

Chromatographic Separation: Inject the prepared sample into the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid)[7].

-

Quantification: Use a mass spectrometer to quantify the concentrations of intact L-alanyl-L-glutamine and its metabolites (L-alanine and L-glutamine) in the plasma samples.

-

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and AUC using appropriate software. For oral administration, calculate the oral bioavailability by comparing the AUC of the oral dose to the AUC of the intravenous dose.

In Vitro Stability in Simulated Gastrointestinal Fluids

Objective: To assess the stability of L-alanyl-L-glutamine in simulated gastric and intestinal environments.

Materials:

-

L-alanyl-L-glutamine

-

Simulated Gastric Fluid (SGF) with pepsin (USP standard)[8][9]

-

Simulated Intestinal Fluid (SIF) with pancreatin (USP standard)[8][9]

-

Shaking incubator

-

HPLC system

Procedure:

-

Preparation of Solutions: Prepare stock solutions of L-alanyl-L-glutamine. Prepare SGF and SIF according to USP guidelines[8][9].

-

Incubation: Add a known concentration of L-alanyl-L-glutamine to both SGF and SIF. Incubate the solutions at 37°C in a shaking incubator[11].

-

Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from the incubation mixtures.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, for example, by adding a strong acid or by heat inactivation.

-

Analysis: Analyze the samples by HPLC to determine the concentration of the remaining intact L-alanyl-L-glutamine.

-

Data Analysis: Calculate the degradation rate and half-life of L-alanyl-L-glutamine in both simulated fluids.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The metabolic fate of L-alanyl-L-glutamine involves its hydrolysis and the subsequent participation of L-alanine and L-glutamine in various cellular processes.

Figure 1. In vivo hydrolysis of L-alanyl-L-glutamine.

Once hydrolyzed, L-glutamine and L-alanine participate in key metabolic and signaling pathways.

Figure 2. Key signaling pathways influenced by L-glutamine and L-alanine.

A typical experimental workflow for an in vivo pharmacokinetic study of L-alanyl-L-glutamine is depicted below.

Figure 3. Experimental workflow for a pharmacokinetic study.

References

- 1. research.unsw.edu.au [research.unsw.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 11. files.core.ac.uk [files.core.ac.uk]

potential therapeutic effects of Ala-Ala-Gln

An In-Depth Technical Guide on the Therapeutic Effects of L-Alanyl-L-Glutamine (Ala-Gln)

Introduction

L-alanyl-L-glutamine (Ala-Gln) is a dipeptide composed of the amino acids L-alanine and L-glutamine.[1] It was developed to overcome the limitations of supplementing free L-glutamine, an amino acid crucial for numerous physiological functions, which is hindered by its poor stability and low solubility in aqueous solutions.[2][3] Ala-Gln serves as a highly stable and soluble precursor, enhancing the bioavailability of glutamine upon administration.[2] This dipeptide is primarily utilized in clinical nutrition, particularly in parenteral nutrition for critically ill and postoperative patients, to support metabolic functions, enhance immune response, and maintain intestinal integrity.[4][5][6] Dipeptides and tripeptides are of growing interest in drug development due to their cost-effectiveness, potential for oral administration, and simplicity for structure-activity relationship studies.[7][8]

Mechanism of Action

Upon intravenous or oral administration, Ala-Gln is transported intact in the bloodstream to various tissues.[2] There, it is hydrolyzed by peptidases into L-alanine and L-glutamine, which then exert their respective physiological effects. This dipeptide structure protects glutamine from degradation, ensuring its effective delivery.[2]

Key functions of the constituent amino acids:

-

L-Glutamine:

-

Gut Barrier Integrity: Serves as a primary fuel source for enterocytes, the cells lining the small intestine, thereby promoting gut health and maintaining the integrity of the intestinal barrier. This helps prevent the translocation of harmful bacteria and toxins into the bloodstream.[2]

-